molecular formula C30H26NiO6 B156854 Nickel lapachol CAS No. 127796-52-5

Nickel lapachol

Cat. No.: B156854
CAS No.: 127796-52-5
M. Wt: 541.2 g/mol
InChI Key: KYSJTXUSOJUYHX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel lapachol can be synthesized through the coordination of lapachol with nickel salts. A common method involves dissolving lapachol in an appropriate solvent, such as ethanol, and then adding a nickel salt, such as nickel chloride or nickel acetate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Nickel lapachol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Mechanism of Action

The mechanism of action of nickel lapachol involves its ability to generate reactive oxygen species (ROS) and interact with cellular topoisomerases. These interactions lead to DNA damage and apoptosis in cancer cells. The complexation with nickel enhances the redox cycling of lapachol, increasing its cytotoxicity against tumor cells . Additionally, this compound can disrupt cellular membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-methylbut-2-enyl)-3,4-dioxonaphthalen-1-olate;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H14O3.Ni/c2*1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h2*3-7,16H,8H2,1-2H3;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSJTXUSOJUYHX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26NiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925985
Record name Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127796-52-5
Record name Nickel lapachol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127796525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel lapachol
Reactant of Route 2
Nickel lapachol
Reactant of Route 3
Nickel lapachol
Reactant of Route 4
Reactant of Route 4
Nickel lapachol
Reactant of Route 5
Nickel lapachol
Reactant of Route 6
Nickel lapachol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.